

Anlotinib vs placebo controlled trial design considerations

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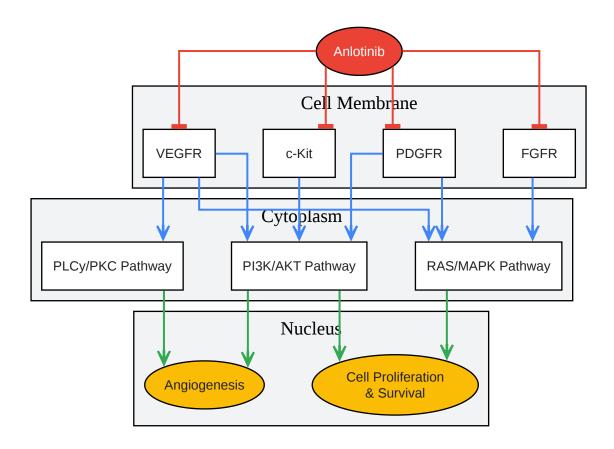
Anlotinib vs. Placebo: A Guide to Controlled Trial Design Considerations

For researchers, scientists, and drug development professionals, understanding the design of placebo-controlled trials for targeted therapies like **aniotinib** is crucial for evaluating efficacy and safety. **Aniotinib** is an oral multi-target tyrosine kinase inhibitor (TKI) that has demonstrated anti-tumor activity by inhibiting angiogenesis and tumor cell proliferation.[1][2][3] This guide provides an objective comparison of **aniotinib**'s performance against placebo, supported by data from key clinical trials, and outlines important considerations in trial design.

Mechanism of Action: Targeting Multiple Pathways

Anlotinib's efficacy stems from its ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs). These include Vascular Endothelial Growth Factor Receptors (VEGFR1/2/3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptors (PDGFR α/β), and c-Kit.[1][3][4][5] By blocking these pathways, **anlotinib** disrupts downstream signaling cascades such as PI3K/AKT and RAS/MAPK, which are critical for tumor growth, angiogenesis, and metastasis.[4][5] This multi-targeted approach is a key consideration in trial design, as it suggests potential efficacy across a range of solid tumors.





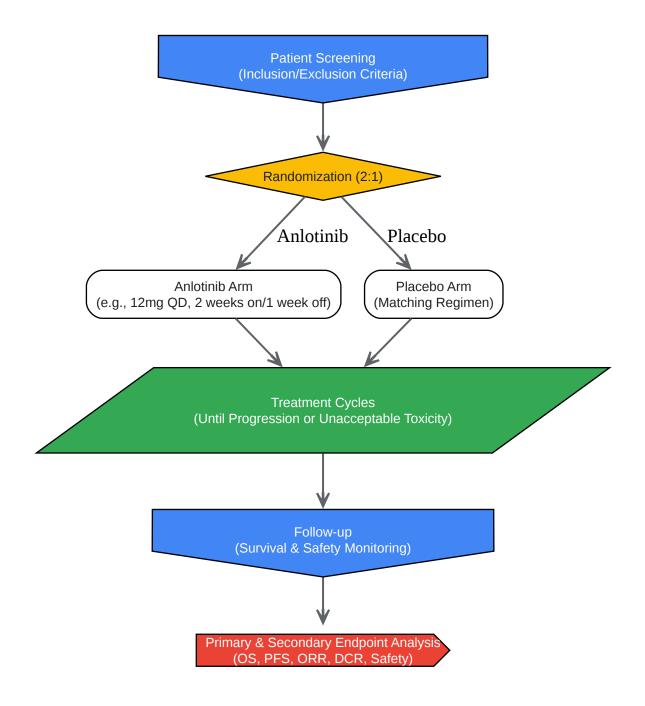
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Anlotinib's multi-target mechanism of action.

Placebo-Controlled Trial Design: A Framework

Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new cancer therapies. The design of such trials for **aniotinib** typically involves several key stages, from patient screening and randomization to treatment and follow-up.





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A typical placebo-controlled trial workflow for **aniotinib**.

Experimental Protocols in Anlotinib Trials

The methodologies employed in **aniotinib** clinical trials are critical for ensuring the validity and reproducibility of the results. Below are key components of the experimental protocols from notable placebo-controlled studies.



Patient Population

- Inclusion Criteria: Patients typically have a confirmed histological diagnosis of a specific advanced or metastatic solid tumor (e.g., non-small cell lung cancer, soft tissue sarcoma) and have often failed at least one prior line of systemic therapy.[6][7][8][9] Measurable disease as per Response Evaluation Criteria in Solid Tumors (RECIST) is also a common requirement.[9]
- Exclusion Criteria: Common exclusion criteria include prior treatment with angiogenesis inhibitors, significant comorbidities, and brain metastases.[9] For trials in specific cancer types like NSCLC, patients with EGFR or ALK mutations must have failed relevant targeted therapies.[6][7]

Dosage and Administration

- Anlotinib: The standard dosage is typically 12 mg orally, once daily, for 14 consecutive days, followed by a 7-day break, constituting a 21-day cycle.[6][7][10][11][12]
- Placebo: A matching placebo is administered on the same schedule to maintain blinding.[6]
 [7][8][9][11][12]

Endpoints

- Primary Endpoint: Overall Survival (OS) or Progression-Free Survival (PFS) are the most common primary endpoints.[6][7][8][9][10][13]
- Secondary Endpoints: These often include Objective Response Rate (ORR), Disease
 Control Rate (DCR), quality of life, and safety.[6][7][13]

Quantitative Data Presentation: Anlotinib vs. Placebo

The following tables summarize the quantitative outcomes from key randomized controlled trials comparing **anlotinib** to placebo across different cancer types.

Non-Small Cell Lung Cancer (NSCLC) - ALTER 0303 Trial



The ALTER 0303 trial was a phase III study evaluating **aniotinib** as a third-line or further treatment for advanced NSCLC.[6][7][13]

Endpoint	Anlotinib (n=296)	Placebo (n=143)	Hazard Ratio (HR) [95% CI]	p-value
Overall Survival (OS)	9.6 months	6.3 months	0.68 [0.54-0.87]	0.002
Progression-Free Survival (PFS)	5.4 months	1.4 months	0.25 [0.19-0.31]	<0.001
Objective Response Rate (ORR)	9.18%	0.7%	-	-
Disease Control Rate (DCR)	80.95%	37.06%	-	-

Data sourced from the ALTER 0303 Phase III trial.[13]

A subgroup analysis of the ALTER0303 trial showed that the benefit of **anlotinib** in NSCLC was independent of EGFR mutation status.[14]

Small Cell Lung Cancer (SCLC) - Phase II Trial

A randomized, double-blind, placebo-controlled Phase 2 study investigated **aniotinib** as a third-line or further treatment for SCLC.[8]

Endpoint	Anlotinib (n=82)	Placebo (n=38)	Hazard Ratio (HR) [95% CI]	p-value
Overall Survival (OS)	7.3 months	4.9 months	0.53 [0.34-0.81]	0.0029
Progression-Free Survival (PFS)	4.1 months	0.7 months	0.19 [0.12-0.32]	<0.0001

Data sourced from a Phase II trial in SCLC.[8]



Soft Tissue Sarcoma (STS) - Phase IIB Trial

A phase IIB randomized, double-blind, placebo-controlled trial (NCT02449343) evaluated **anlotinib** in patients with advanced STS after the failure of standard chemotherapy.[4][9]

Endpoint	Anlotinib (n=158)	Placebo (n=75)	Hazard Ratio (HR) [95% CI]	p-value
Progression-Free Survival (PFS)	6.27 months	1.47 months	0.33	<0.0001
Objective Response Rate (ORR)	10.13%	1.33%	-	0.0145
Disease Control Rate (DCR)	55.7%	22.67%	-	<0.0001

Data sourced from a Phase IIB trial in STS.[9]

Adjuvant Therapy for Soft-Tissue Sarcomas (STS) - Phase II Trial

A phase II, double-blinded, randomized controlled trial (NCT03951571) assessed **aniotinib** as adjuvant therapy for localized high-grade STS after complete resection.[11][12][15]

Endpoint	Anlotinib (n=44)	Placebo (n=44)	Hazard Ratio (HR) [95% CI]	p-value
2-Year Disease-				
Free Survival	77%	58%	0.47 [0.22-1.00]	0.0445
(DFS) Rate				

Data sourced from a Phase II trial of adjuvant anlotinib in STS.[11][15]

Safety and Tolerability



Across these trials, **anlotinib** has demonstrated a manageable safety profile. The most common grade 3 or higher adverse events include hypertension, hyponatremia, and hypertriglyceridemia.[6][9][13] These predictable and manageable side effects are an important consideration in the design of clinical trials, particularly in the context of long-term administration.

Conclusion

The design of placebo-controlled trials for **anlotinib** must take into account its multi-targeted mechanism of action, the specific patient population, and appropriate primary and secondary endpoints. The data from numerous randomized controlled trials consistently demonstrate that **anlotinib** significantly improves survival outcomes and disease control compared to placebo across various advanced solid tumors, with a manageable safety profile. These findings underscore the importance of well-designed, placebo-controlled studies in establishing the clinical benefit of novel targeted therapies like **anlotinib**.

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